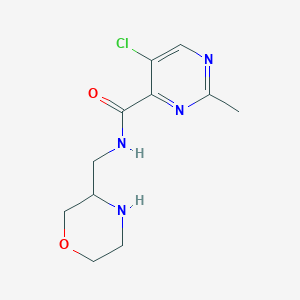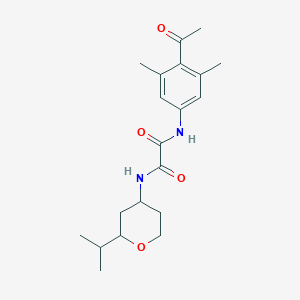
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the pyrimidine family and has a molecular formula of C12H17ClN4O2.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide are still being studied. However, it has been shown to have inhibitory effects on the growth of cancer cells in vitro. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide in lab experiments is its potential as an anticancer agent. Its inhibitory effects on the growth of cancer cells make it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxic effects.
Orientations Futures
There are several future directions for the study of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide. One potential direction is the further development of this compound as a cancer treatment. Studies are needed to determine the optimal dosage and administration of this compound in order to maximize its anticancer effects while minimizing its toxic effects. Additionally, further studies are needed to determine the mechanism of action of this compound and its effects on other enzymes and proteins. Finally, studies are needed to determine the potential applications of this compound in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide involves the reaction of 2-methyl-5-nitropyrimidine with morpholine in the presence of a reducing agent such as palladium on carbon or Raney nickel. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product.
Applications De Recherche Scientifique
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the development of novel drugs. In particular, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-14-5-9(12)10(16-7)11(17)15-4-8-6-18-3-2-13-8/h5,8,13H,2-4,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKVNPUQIUMLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NCC2COCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)

![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)